molecular formula C15H15NO2 B13773323 1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B13773323
M. Wt: 241.28 g/mol
InChI Key: NTKLLGKXGUVHKG-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes an acetylphenyl group and a carbaldehyde group attached to the pyrrole ring

Preparation Methods

The synthesis of 1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous chemicals.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active site of the enzyme, thereby blocking its activity. The pathways involved in these mechanisms are often studied using molecular docking and other computational methods.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C15H15NO2/c1-10-8-14(9-17)11(2)16(10)15-6-4-13(5-7-15)12(3)18/h4-9H,1-3H3

InChI Key

NTKLLGKXGUVHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)C)C)C=O

Origin of Product

United States

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